1-Chloro-3-(methoxymethoxy)benzene
Overview
Description
1-Chloro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H9ClO2. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a methoxymethoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form 1-chloro-3-(hydroxymethoxy)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products like 3-(methoxymethoxy)phenol or 3-(methoxymethoxy)aniline.
Oxidation: Products like 3-(methoxymethoxy)benzaldehyde or 3-(methoxymethoxy)benzoic acid.
Reduction: Products like 1-chloro-3-(hydroxymethoxy)benzene.
Scientific Research Applications
1-Chloro-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-3-(methoxymethoxy)benzene involves its interaction with various molecular targets. The chlorine atom and methoxymethoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Chloro-3-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
3-Chloroanisole: Similar structure but with a methoxy group instead of methoxymethoxy.
1-Chloro-4-(methoxymethoxy)benzene: Similar structure but with the methoxymethoxy group at the fourth position.
Uniqueness: 1-Chloro-3-(methoxymethoxy)benzene is unique due to the presence of both chlorine and methoxymethoxy groups, which confer distinct reactivity patterns. The methoxymethoxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Biological Activity
1-Chloro-3-(methoxymethoxy)benzene, also known as a derivative of chlorinated aromatic compounds, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C8H9ClO
- Molecular Weight : 156.61 g/mol
- InChIKey : ICZYALZVHVFXDJ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial agent and its effects on cell viability.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound exhibited notable inhibition zones, suggesting its potential use in combating bacterial infections.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Cytotoxic Effects
Research has shown that this compound can induce cytotoxicity in certain cancer cell lines. For instance, in assays performed on human breast cancer cells (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
Study on Antimicrobial Efficacy
A recent study published in the Jordan Journal of Biological Sciences assessed the antimicrobial efficacy of various chlorinated compounds, including this compound. The study found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a stronger effect observed against Gram-positive strains .
Cytotoxicity Assessment
In another investigation, researchers evaluated the cytotoxic effects of this compound on MCF-7 cells. The findings indicated that at higher concentrations, the compound significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent .
While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the compound may exert its effects through the disruption of cellular membranes or interference with metabolic pathways in microorganisms and cancer cells.
Properties
IUPAC Name |
1-chloro-3-(methoxymethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSIAWQCBCDJJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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